

# CC-90005 dosage for mouse models of arthritis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CC-90005 |           |
| Cat. No.:            | B8716290 | Get Quote |

Development Professionals\*\*

## Introduction

**CC-90005** is a potent and selective, orally active inhibitor of the protein kinase C-θ (PKC-θ), a key enzyme in T-cell receptor signaling.[1][2] PKC-θ is predominantly expressed in T-lymphocytes and plays a crucial role in their activation, proliferation, and the subsequent production of inflammatory cytokines such as interleukin-2 (IL-2).[2] By targeting PKC-θ, **CC-90005** offers a potential therapeutic strategy for T-cell mediated autoimmune diseases, including rheumatoid arthritis. Preclinical studies have demonstrated the efficacy of **CC-90005** in reducing disease severity in a mouse model of collagen-induced arthritis (CIA).[1]

These application notes provide detailed protocols for utilizing **CC-90005** in a mouse model of arthritis, based on currently available information. They are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of PKC- $\theta$  inhibitors.

# Mechanism of Action: PKC-θ Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) and CD28 co-stimulation, PKC-θ is recruited to the immunological synapse. There, it activates downstream signaling cascades, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors are critical for the expression of genes involved in T-cell activation, including the production of pro-inflammatory



cytokines. **CC-90005**, by selectively inhibiting PKC- $\theta$ , blocks these downstream events, thereby suppressing T-cell mediated inflammation.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of PKC-θ in T-cell activation and the inhibitory action of **CC-90005**.

# Experimental Protocols Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction of arthritis in DBA/1 mice, a widely used and well-characterized model of rheumatoid arthritis.

#### Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine Type II Collagen (CII), immunization grade
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- 0.1 M Acetic Acid
- Syringes and needles (26-30 gauge)
- · Emulsifying needle or device

#### Procedure:

- Preparation of Collagen Emulsion (Day 0):
  - Dissolve bovine Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
  - Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA). Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
- Primary Immunization (Day 0):



- Anesthetize the mice.
- Inject 100 μL of the collagen-CFA emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21):
  - Prepare a second emulsion of Type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
  - Anesthetize the mice.
  - $\circ$  Inject 100  $\mu$ L of the collagen-IFA emulsion intradermally at a site near the primary injection.
- Monitoring Arthritis Development:
  - Begin clinical scoring of arthritis starting from day 21, and continue 3-4 times per week.

## **Administration of CC-90005**

The following protocol is based on the prophylactic dosing paradigm described in the preclinical study of **CC-90005**.[1]

### Materials:

- CC-90005
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Oral gavage needles

### Procedure:

- Preparation of Dosing Solution:
  - Prepare a suspension of CC-90005 in the chosen vehicle at the desired concentrations (e.g., for 30 mg/kg and 100 mg/kg doses). The exact vehicle for CC-90005 was not specified in the available literature, so a common vehicle for oral administration in mice is suggested.



Dosing Regimen:

0

- Dosage: Administer CC-90005 orally at doses of 30 mg/kg and 100 mg/kg.
- Frequency: Dose the animals twice daily (BID).
- Duration: Continue the treatment for a total of 42 days.

## **Assessment of Arthritis**

## Clinical Scoring:

- Visually inspect each paw and assign a score based on the degree of erythema and swelling. A common scoring system is as follows:
  - 0 = No evidence of erythema and swelling
  - 1 = Erythema and mild swelling confined to the tarsals or ankle joint
  - 2 = Erythema and mild swelling extending from the ankle to the tarsals
  - 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
  - 4 = Erythema and severe swelling encompassing the ankle, foot, and digits
- The maximum score per mouse is 16 (4 points per paw).

# **Biomarker Analysis**

At the end of the study (Day 42), collect samples for biomarker analysis.

Cytokine Gene Expression in Ankle Joints:

- Euthanize mice and dissect the ankle joints.
- Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.
- Homogenize the tissue and extract total RNA using a suitable kit.



- Perform reverse transcription to synthesize cDNA.
- Quantify the expression of target genes (e.g., IL-1β, IL-17, IL-22) using quantitative real-time
   PCR (qPCR) with specific primers. Normalize the expression to a housekeeping gene.

#### Serum Levels of CTX-I and CTX-II:

- Collect blood via cardiac puncture and allow it to clot.
- Centrifuge to separate the serum and store at -80°C.
- Measure the concentrations of C-terminal telopeptide of type I collagen (CTX-I) and type II
  collagen (CTX-II) using commercially available ELISA kits according to the manufacturer's
  instructions.

# **Experimental Workflow**



Click to download full resolution via product page

**Figure 2:** Experimental workflow for evaluating **CC-90005** in the mouse CIA model.

## **Data Presentation**

The following tables are templates for summarizing the quantitative data from a study evaluating **CC-90005** in the mouse CIA model. The specific data from the 2016 study by Ringheim et al. is not available in a full publication; therefore, placeholder values are used to illustrate how the data would be presented.

Table 1: Effect of CC-90005 on Clinical Arthritis Score



| Treatment Group | Dose (mg/kg) | Mean Arthritis<br>Score (Day 42) ±<br>SEM | % Inhibition |
|-----------------|--------------|-------------------------------------------|--------------|
| Vehicle         | -            | e.g., 10.5 ± 1.2                          | -            |
| CC-90005        | 30           | Data not available                        | Calculated   |
| CC-90005        | 100          | Data not available                        | Calculated   |

Table 2: Effect of CC-90005 on Cytokine Gene Expression in Ankle Joints

| Treatment<br>Group | Dose (mg/kg) | Relative Gene<br>Expression<br>(Fold Change<br>vs. Vehicle) ±<br>SEM |                       |                       |
|--------------------|--------------|----------------------------------------------------------------------|-----------------------|-----------------------|
| IL-1β              | IL-17        | IL-22                                                                |                       |                       |
| Vehicle            | -            | 1.0                                                                  | 1.0                   | 1.0                   |
| CC-90005           | 30           | Data not<br>available                                                | Data not<br>available | Data not<br>available |
| CC-90005           | 100          | Data not<br>available                                                | Data not<br>available | Data not<br>available |

Table 3: Effect of CC-90005 on Serum Biomarkers of Collagen Breakdown

| Treatment Group | Dose (mg/kg) | Serum CTX-I<br>(ng/mL) ± SEM | Serum CTX-II<br>(ng/mL) ± SEM |
|-----------------|--------------|------------------------------|-------------------------------|
| Vehicle         | -            | e.g., 50.2 ± 5.8             | e.g., 12.1 ± 2.3              |
| CC-90005        | 30           | Data not available           | Data not available            |
| CC-90005        | 100          | Data not available           | Data not available            |



## Conclusion

The protocols and information provided herein offer a comprehensive guide for the preclinical evaluation of **CC-90005** in a mouse model of arthritis. The selective inhibition of PKC-θ by **CC-90005** presents a promising therapeutic approach for rheumatoid arthritis. Further studies to fully elucidate the dose-response relationship and therapeutic efficacy in different arthritis models are warranted.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. T-Cell Receptor Signaling Inhibition By CC-90005, a Selective Protein Kinase C Theta Antagonist, Reduces Antigen Mediated T-Cell Activation and Arthritis Pathology in the Mouse CIA Model - ACR Meeting Abstracts [acrabstracts.org]
- 2. Discovery of the Selective Protein Kinase C-θ Kinase Inhibitor, CC-90005 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CC-90005 dosage for mouse models of arthritis].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8716290#cc-90005-dosage-for-mouse-models-of-arthritis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com